Cellular PI3Kδ Potency: Moderate Activity Distinct from Low-Nanomolar Clinical Inhibitors
In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, the target compound exhibits an IC50 of 102 nM [1]. This represents a 40.8-fold lower potency compared to idelalisib (cellular PI3Kδ IC50 = 2.5 nM) and a 41.8-fold lower potency compared to duvelisib (cellular PI3Kδ IC50 = 2.5 nM) . The moderate potency of the target compound may be advantageous for applications where complete target ablation is undesirable, such as pathway modulation studies or selectivity profiling against off-target kinases that are inhibited only at high micromolar concentrations.
| Evidence Dimension | Cellular PI3Kδ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Idelalisib: IC50 = 2.5 nM; Duvelisib: IC50 = 2.5 nM |
| Quantified Difference | 40.8-fold less potent than idelalisib; 41.8-fold less potent than duvelisib |
| Conditions | Human Ri-1 cells; AKT phosphorylation at Ser473 measured by electrochemiluminescence after 30 min incubation (target compound); cell-based HTRF assay (idelalisib); recombinant enzyme ADAPTA assay (duvelisib) |
Why This Matters
Researchers requiring graded PI3Kδ pathway inhibition rather than complete suppression—for example, in immune cell signaling studies where physiological dynamic range must be preserved—may rationally select this compound over ultra-potent clinical inhibitors.
- [1] BindingDB Entry BDBM50394893 (CHEMBL2165502). IC50 = 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 (accessed 2026-04-29). View Source
